N,N'-Dimethylquinacridone
Overview
Description
N,N'-Dimethylquinacridone (DMQA) is a derivative of quinacridone, a compound known for its applications in various fields such as pigments and electronics. DMQA is synthesized through the alkylation of quinacridone and its molecular structure has been confirmed using spectral techniques .
Synthesis Analysis
The synthesis of DMQA involves the chemical modification of quinacridone. The process of alkylation, which introduces methyl groups into the quinacridone molecule, leads to the formation of DMQA. This compound's synthesis is supported by spectral techniques, ensuring the correct molecular structure is achieved .
Molecular Structure Analysis
The molecular structure of DMQA has been studied using various techniques. The reinvestigation of a similar compound, trans-N,N'-dimethylquinacridone, at a low temperature of 223 K, has provided a more precise structure with the molecules arranged with major overlap of the acridine skeleton along the stacking axis . This suggests that DMQA may also exhibit a planar centrosymmetric molecular arrangement conducive to stacking interactions.
Chemical Reactions Analysis
While specific chemical reactions of DMQA are not detailed in the provided papers, the structure of a related compound bound to DNA has been elucidated, which could provide insights into the potential interactions of DMQA with biological molecules. The related compound intercalates between DNA base pairs and forms hydrogen bonds, indicating that DMQA might also interact with DNA or other biological targets in a similar fashion .
Physical and Chemical Properties Analysis
DMQA films have been prepared with varying thicknesses and their physical and chemical properties have been extensively studied. The compound exhibits polycrystalline structure in its powder form, while the films show preferred orientation of growth. The stability of DMQA upon thermal deposition under high vacuum is confirmed by Fourier transform infrared spectroscopy. The optical properties, such as absorption coefficient and refractive index, are influenced by the film thickness, with two main absorbing bands in the ultraviolet and visible light regions. The intensity of these bands increases with film thickness, and the optical band gaps and dispersion parameters have been determined .
Scientific Research Applications
Optical and Structural Properties
- Film Thickness Impact : DMQA's film thickness influences its structural and optical properties. Studies have shown that varying film thickness affects its absorption in both ultraviolet and visible light regions (Zidan, El-Khlawany, & El-Menyawy, 2021).
Electroluminescent Devices
- Stability in Electroluminescent Devices : DMQA, when used as a dopant in electroluminescent devices, demonstrates improved stability and efficiency, particularly under high current density. This makes it valuable in developing long-lasting organic light-emitting devices (Shi & Tang, 1997); (Liu et al., 2010).
Photodetectors
- Organic Photodetectors : DMQA is utilized in organic photodetectors sensitive to green light. Its incorporation in devices leads to low dark currents and high external quantum efficiency, which is significant for color organic image sensors (Leem et al., 2013).
Antitumor Properties
- Antitumor Applications : While not directly about DMQA, research on related acridone compounds has shown significant antitumor potential. These studies highlight the role of similar structures in DNA interactions and antitumor activities, indicating a potential area of exploration for DMQA (Nguyen et al., 2009); (Schofield et al., 1999).
Spectroscopy and Vibrational Modes
- Spectroscopy Studies : Temperature-resolved terahertz spectroscopy has been used to identify and explain the vibrational modes of quinacridones, including DMQA. These studies help in understanding the physical and chemical properties of these compounds (Squires et al., 2020).
Surface-Enhanced Spectroscopy
- Surface-Enhanced Optical Spectroscopy : DMQA's interactions with silver nanoparticles have been studied using surface-enhanced Raman scattering and fluorescence. This research is vital for understanding its adsorption properties and for detecting it at low concentrations, especially in industrial applications (Del Puerto et al., 2014).
Safety And Hazards
N,N’-Dimethylquinacridone should be handled with care. Avoid breathing its mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
N,N’-Substituted quinacridones, which include N,N’-Dimethylquinacridone, are a novel class of commercially available quinacridones for organic electronics . In-depth investigations of the material properties of these molecules, including their optical and charge transport properties, are being conducted .
properties
IUPAC Name |
5,12-dimethylquinolino[2,3-b]acridine-7,14-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c1-23-17-9-5-3-7-13(17)21(25)15-12-20-16(11-19(15)23)22(26)14-8-4-6-10-18(14)24(20)2/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZWJXTUYYSKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50385814 | |
Record name | DMQA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Dimethylquinacridone | |
CAS RN |
19205-19-7 | |
Record name | DMQA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50385814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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